2-(5-Fluoroquinolin-8-yl)acetonitrile
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Overview
Description
2-(5-Fluoroquinolin-8-yl)acetonitrile is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research .
Preparation Methods
The synthesis of 2-(5-Fluoroquinolin-8-yl)acetonitrile involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Chemical Reactions Analysis
2-(5-Fluoroquinolin-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
2-(5-Fluoroquinolin-8-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-(5-Fluoroquinolin-8-yl)acetonitrile involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes, leading to inhibition of enzyme activity. This property is particularly useful in developing antibacterial agents that target bacterial DNA-gyrase and topoisomerase IV .
Comparison with Similar Compounds
2-(5-Fluoroquinolin-8-yl)acetonitrile can be compared with other fluorinated quinolines such as:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
These compounds share a similar quinoline backbone but differ in their specific substituents and positions of the fluorine atom. The unique positioning of the fluorine atom in this compound provides distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H7FN2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-(5-fluoroquinolin-8-yl)acetonitrile |
InChI |
InChI=1S/C11H7FN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2 |
InChI Key |
GRBQGMNKRYWREY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CC#N)F |
Origin of Product |
United States |
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